

4-[(Methylamino)methyl]phenol as a building block in organic synthesis

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Compound of Interest

Compound Name: 4-[(Methylamino)methyl]phenol

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An In-Depth Guide to **4-[(Methylamino)methyl]phenol**: A Versatile Building Block in Modern Organic Synthesis

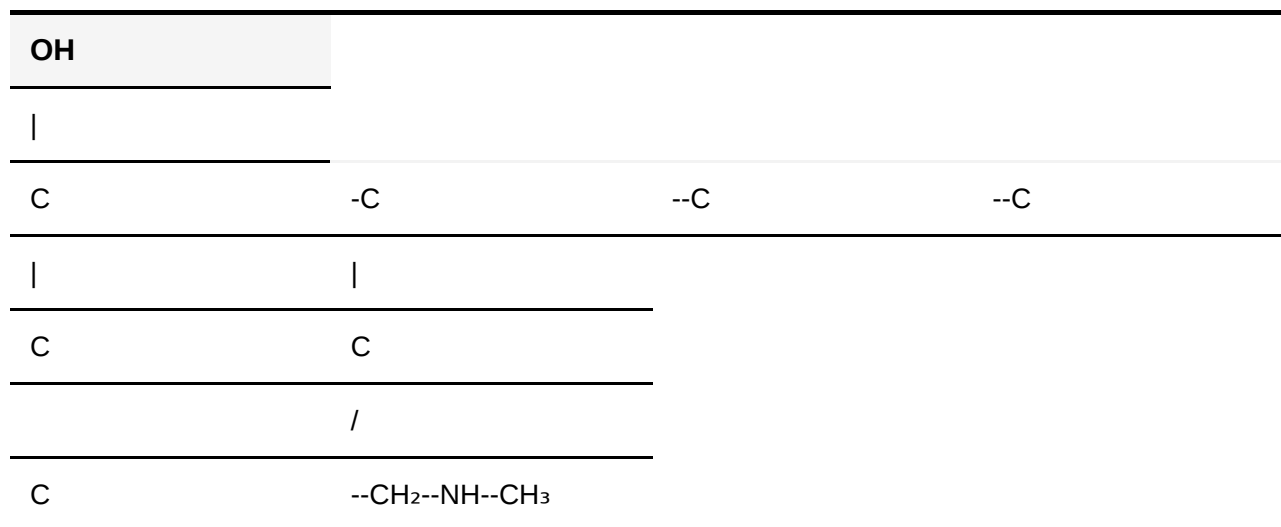
Introduction: Unveiling the Potential of a Multifunctional Phenol

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. **4-[(Methylamino)methyl]phenol**, a seemingly simple molecule, emerges as a highly valuable and versatile scaffold for synthetic chemists, particularly those in the fields of medicinal chemistry and materials science.^[1] Its structure uniquely combines a nucleophilic secondary amine and a reactive phenolic hydroxyl group on a stable aromatic ring, offering two distinct points for chemical modification.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of **4-[(Methylamino)methyl]phenol**, detailing its intrinsic reactivity, key synthetic applications, and field-tested experimental protocols. We will explore the causality behind experimental choices, ensuring that the described methods are not just a series of steps, but a self-validating system grounded in chemical principles.

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edge [color="#4285F4", arrowhead=vee]; a2 [pos="0.5, 1.5!", shape=point]; a2 -> mol [tailclip=false, headclip=false, label=""]; } Caption: Structure of **4-[(Methylamino)methyl]phenol** highlighting its key reactive sites.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory. **4-[(Methylamino)methyl]phenol** is a white or yellowish crystalline solid that is soluble in water and ethanol.^[1]

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO	[1][2]
Molecular Weight	137.18 g/mol	[2]
CAS Number	78507-19-4	[2]
Appearance	White to yellowish crystalline solid	[1]
Solubility	Soluble in water and ethanol	[1]

Safety Considerations: While relatively safe under normal use, **4-[(Methylamino)methyl]phenol** can cause skin, eye, and respiratory tract irritation.[1][2] It is classified as harmful if swallowed and causes serious eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[1]

Core Synthetic Applications: A Dual-Functionality Scaffold

The synthetic utility of **4-[(Methylamino)methyl]phenol** stems from the differential reactivity of its two primary functional groups. The secondary amine is a potent nucleophile, readily undergoing alkylation and acylation. The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, a strong nucleophile for O-alkylation, or can be directly acylated to form esters. This dual reactivity allows for sequential or selective functionalization to build molecular complexity.

N-Alkylation: Expanding the Amine Moiety

The secondary amine is readily alkylated to form tertiary amines, a common functional group in pharmaceuticals.[3] This transformation is typically achieved via nucleophilic substitution (S_N2) with alkyl halides in the presence of a base.

Causality in Experimental Design:

- **Choice of Base:** A non-nucleophilic base, such as potassium carbonate (K_2CO_3) or N,N-diisopropylethylamine (DIPEA), is crucial.^[4] These bases are strong enough to neutralize the acid formed during the reaction (e.g., HBr) but are sterically hindered, preventing them from competing with the substrate's amine as a nucleophile.
- **Solvent Selection:** A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal.^[4] These solvents can dissolve the reactants and stabilize the charged transition state of the S_N2 reaction without interfering with the nucleophile.
- **Control of Over-alkylation:** While less of a concern for secondary amines compared to primary amines, careful control of stoichiometry (using the alkyl halide as the limiting reagent) can prevent the formation of quaternary ammonium salts.^[4]

N-Acylation: Synthesis of Amide Derivatives

The reaction of the secondary amine with an acylating agent, such as an acid chloride or anhydride, provides a straightforward route to amides. This reaction is generally high-yielding and rapid.

Causality in Experimental Design:

- **Acylating Agent:** Acetic anhydride is a common, cost-effective, and highly reactive agent for introducing an acetyl group.^{[5][6]} For more complex acyl groups, the corresponding acid chloride can be used.
- **Reaction Conditions:** The reaction can often be performed under solvent-free conditions or in a non-protic solvent.^[6] A base like triethylamine or pyridine is often added to scavenge the acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion.

O-Alkylation: Williamson Ether Synthesis

The phenolic hydroxyl group can be converted into an ether, another key functional group in drug molecules. This is typically achieved via the Williamson ether synthesis, which involves deprotonating the phenol to form a phenoxide ion, followed by reaction with an alkyl halide.^[3]

Causality in Experimental Design:

- **Base Selection:** A strong base is required to deprotonate the phenol ($\text{pK}_a \approx 10$). Sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3) are commonly used.^[3]
- **Reaction Selectivity:** Under basic conditions, both the amine and the phenol can be deprotonated. However, the phenoxide is a softer nucleophile than the neutral amine. To achieve selective O-alkylation, one could first protect the more nucleophilic amine group (e.g., as a carbamate), perform the O-alkylation, and then deprotect the amine.

Cyclization Reactions: Building Heterocyclic Systems

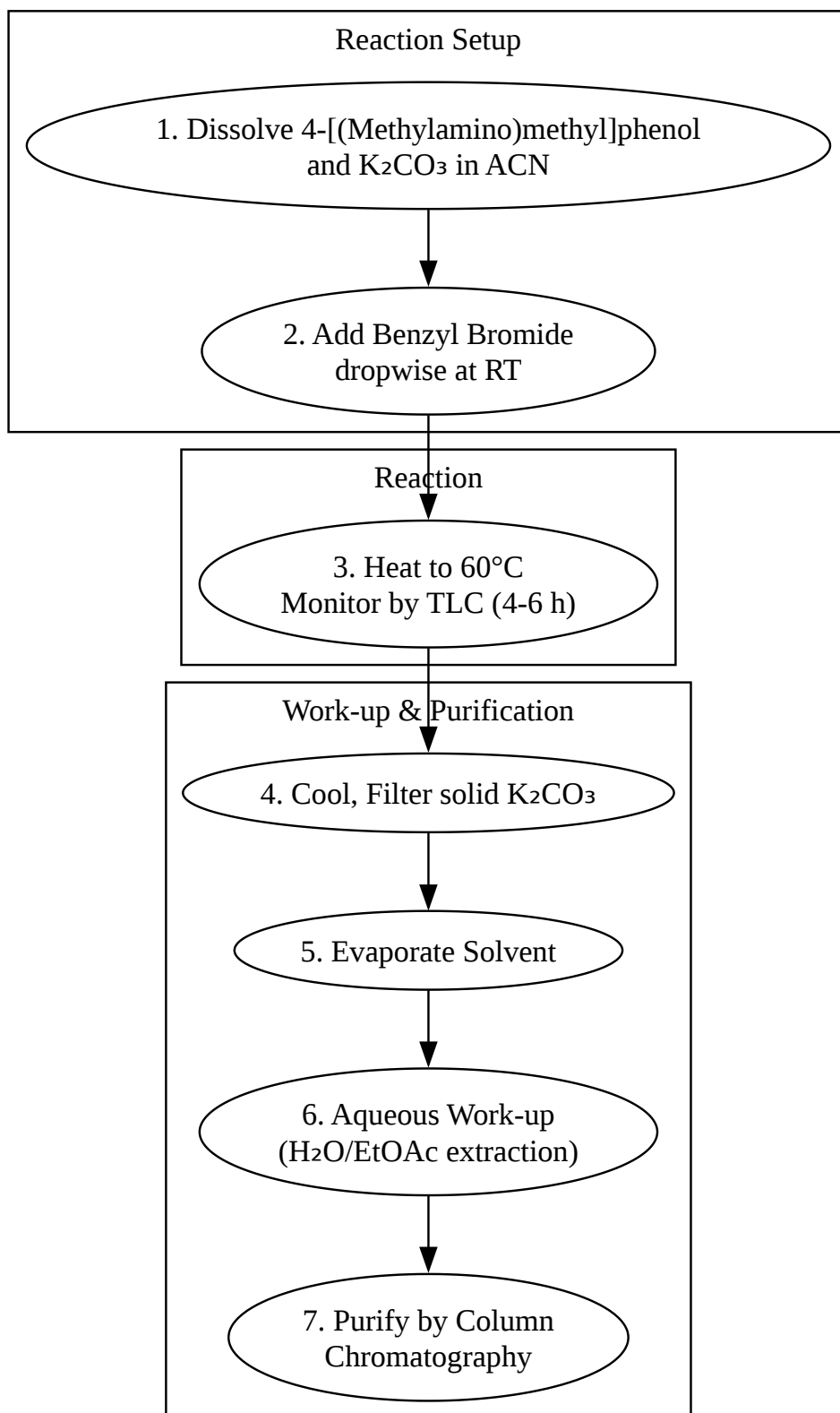
The strategic placement of the amine and phenol groups allows this building block to participate in intramolecular cyclization reactions to form valuable heterocyclic scaffolds. For instance, oxidative cyclization can be employed to form fused ring systems, a reaction of significant interest in the synthesis of natural products and alkaloids.^[7] The phenol can be activated by a hypervalent iodine reagent, followed by an intramolecular nucleophilic attack from a side chain tethered to the amine.^[7]

Detailed Application Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for further synthetic exploration.

Protocol 1: N-Alkylation with Benzyl Bromide

This protocol details the synthesis of 4-[[Benzyl(methyl)amino]methyl]phenol, a tertiary amine derivative.



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Materials:

- **4-[(Methylamino)methyl]phenol** (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- Acetonitrile (ACN), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography

Procedure:

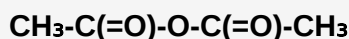
- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Argon), add **4-[(Methylamino)methyl]phenol** (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
- **Reagent Addition:** Stir the suspension vigorously. Slowly add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
- **Reaction:** Heat the reaction mixture to $60^\circ C$ and maintain stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 50% EtOAc in hexanes). The reaction is typically complete within 4-6 hours.
- **Quenching and Filtration:** Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K_2CO_3 and KBr). Wash the filter cake with a small amount of acetonitrile.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure to remove the acetonitrile.

- Aqueous Work-up: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO_3 solution (2x) and brine (1x). The bicarbonate wash removes any remaining acidic impurities.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure 4-[[Benzyl(methyl)amino]methyl]phenol.

Protocol 2: N-Acylation with Acetic Anhydride

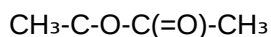
This protocol details the synthesis of N-(4-hydroxybenzyl)-N-methylacetamide, an amide derivative.

// Reactants Amine [label="R₂NH"]; Anhydride [label=<



>];

// Step 1: Nucleophilic Attack Intermediate [label=<



>];

// Step 2: Collapse of Intermediate Product [label="R₂N-C(=O)CH₃"]; Byproduct [label="CH₃COO⁻"];

// Arrows Amine -> Anhydride [label="Nucleophilic\nAttack"]; Anhydride -> Intermediate; Intermediate -> Product [label="Collapse &\nLeaving Group\nDeparture"]; Intermediate -> Byproduct; } Caption: General mechanism for the N-acylation of a secondary amine with acetic anhydride.

Materials:

- **4-[(Methylamino)methyl]phenol** (1.0 eq)
- Acetic anhydride (1.5 eq)[\[6\]](#)
- Triethylamine (Et₃N) (1.5 eq) or Pyridine
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** Dissolve **4-[(Methylamino)methyl]phenol** (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C using an ice bath.
- **Reagent Addition:** Add triethylamine (1.5 eq) to the stirred solution. Then, add acetic anhydride (1.5 eq) dropwise, ensuring the internal temperature remains below 5°C. The triethylamine acts as a base to neutralize the acetic acid byproduct, preventing protonation of the starting amine.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by TLC.

- **Quenching:** Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
- **Aqueous Work-up:** Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x) to remove excess triethylamine, saturated NaHCO₃ solution (2x) to remove any remaining acetic acid, and finally with brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography.

Conclusion and Future Outlook

4-[(Methylamino)methyl]phenol stands out as a robust and versatile building block in organic synthesis. Its dual functionality provides a platform for creating diverse molecular libraries through straightforward and high-yielding reactions like N-alkylation and N-acylation. Its structural motif is reminiscent of sympathomimetic drugs, making it a particularly attractive starting material for the synthesis of novel bioactive compounds.^{[8][9]} The protocols detailed herein offer a validated starting point for chemists to harness the synthetic potential of this valuable reagent, paving the way for innovations in drug discovery, materials science, and beyond.

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